8-Methylhexadec-8-enedioic acid
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Overview
Description
8-Methylhexadec-8-enedioic acid is a dicarboxylic acid with a unique structure characterized by a methyl group and a double bond within a 16-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylhexadec-8-enedioic acid typically involves the following steps:
Starting Material: The synthesis often begins with a long-chain alkene or alkyne, which undergoes a series of reactions to introduce the carboxylic acid groups.
Hydrolysis: The intermediate products are then hydrolyzed under acidic or basic conditions to yield the final dicarboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methylhexadec-8-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium (Pd) or nickel (Ni).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation Products: Shorter-chain dicarboxylic acids.
Reduction Products: Saturated dicarboxylic acids.
Substitution Products: Esters, amides, and other functional derivatives.
Scientific Research Applications
8-Methylhexadec-8-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 8-Methylhexadec-8-enedioic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in fatty acid metabolism.
Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.
Membrane Interaction: The compound may integrate into cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Hexadec-8-enedioic acid: Similar structure but lacks the methyl group.
Adipic acid: A shorter-chain dicarboxylic acid with industrial significance.
Sebacic acid: Another dicarboxylic acid with a longer chain and different applications.
Uniqueness: 8-Methylhexadec-8-enedioic acid is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
78787-21-0 |
---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
8-methylhexadec-8-enedioic acid |
InChI |
InChI=1S/C17H30O4/c1-15(12-8-5-6-10-14-17(20)21)11-7-3-2-4-9-13-16(18)19/h11H,2-10,12-14H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
GVBULULMCIVBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCCCC(=O)O)CCCCCCC(=O)O |
Origin of Product |
United States |
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